REACTION_CXSMILES
|
[CH2:1]1[O:5][C:4]2[CH:6]=[C:7]([OH:10])[CH:8]=[CH:9][C:3]=2[O:2]1.[H-].[Na+:12]>C1COCC1>[CH2:1]1[O:2][C:3]2[CH:9]=[CH:8][C:7]([O-:10])=[CH:6][C:4]=2[O:5]1.[Na+:12] |f:1.2,4.5|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 25° C. for 20 min.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
yielding a clear solution
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated at 40° C. under reduced pressure
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the resulting solid sodium 3,4-(methylenedioxy)phenoxide was dried in vacuo at 25° C. for 30 min before use
|
Duration
|
30 min
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
C1OC=2C=C([O-])C=CC2O1.[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |